

A Comparative Guide to Neo-Saxitoxin Measurement: LC-MS/MS vs. ELISA

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Compound of Interest

Compound Name: *neo-Saxitoxin*

Cat. No.: *B12306203*

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For researchers, scientists, and drug development professionals, the accurate quantification of **neo-saxitoxin** (NEO), a potent paralytic shellfish toxin, is critical for public health, environmental monitoring, and therapeutic development. This guide provides a detailed cross-validation of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Neo-saxitoxin is a member of the saxitoxin family of neurotoxins that block voltage-gated sodium channels.[1] Its presence in shellfish and other matrices is a significant concern for food safety, while its potential as a long-acting anesthetic is also under investigation.[1] Consequently, robust and reliable analytical methods for its detection and quantification are essential.

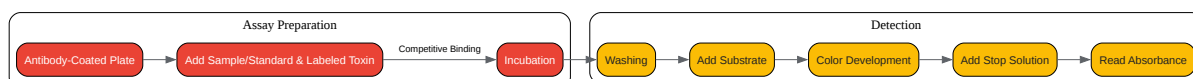
Performance Comparison: LC-MS/MS vs. ELISA for Neo-Saxitoxin

The choice between LC-MS/MS and ELISA for **neo-saxitoxin** measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. While LC-MS/MS is considered the gold standard for its high specificity and sensitivity, ELISA offers a rapid and high-throughput screening alternative.

Parameter	LC-MS/MS	ELISA
Principle	Chromatographic separation followed by mass-based detection of precursor and product ions.	Competitive binding of neo-saxitoxin and a labeled toxin to a specific antibody.
Specificity	Very High (based on retention time and specific mass transitions).	Variable (dependent on antibody cross-reactivity with other saxitoxin analogs).
Limit of Detection (LOD)	~0.5 ng/mL (in urine)[2]	~0.02 ng/mL (for saxitoxin, with cross-reactivity to neo-saxitoxin)[3]
Limit of Quantification (LOQ)	10 pg/mL (in human plasma)[1]	0.06 ng/mL (for saxitoxin in dried blood)[4]
Linear Range	10 - 10,000 pg/mL (in human plasma)[1]	0.02 - 0.80 ng/mL (for saxitoxin in whole blood)[4]
Precision (Inter-batch)	<5.2% (30 to 800 pg/mL in human plasma)[1]	<15% (for samples)[5]
Accuracy (Recovery)	>93% (in urine)[6]	86.8 - 107% (for saxitoxin in shellfish)[7]
Sample Throughput	Lower	Higher
Cost per Sample	Higher	Lower
Instrumentation Cost	High	Low
Expertise Required	High	Low to Moderate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of **neo-saxitoxin** by LC-MS/MS and ELISA.



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